

# Application Notes and Protocols: Oveporexton (TAK-861) Phase 3 Clinical Trial Program

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 3 clinical trial design for **Oveporexton** (TAK-861), an investigational, first-in-class, oral orexin receptor 2 (OX2R) selective agonist for the treatment of Narcolepsy Type 1 (NT1).[1][2][3][4][5] **Oveporexton** aims to address the underlying pathophysiology of NT1 by targeting the deficiency of orexin, a key regulator of sleep-wake cycles.[2][3][5][6]

## Introduction and Mechanism of Action

Narcolepsy Type 1 is a chronic neurological disorder characterized by the loss of orexin-producing neurons in the brain.[2] This leads to a range of debilitating symptoms, including excessive daytime sleepiness (EDS), cataplexy, disturbed nocturnal sleep, and sleep paralysis. [6] **Oveporexton** (TAK-861) is designed to selectively stimulate the orexin receptor 2 (OX2R), thereby mimicking the function of the missing orexin and restoring the signaling pathways that regulate wakefulness and suppress abnormal REM sleep phenomena like cataplexy.[1][3][4][5]

## **Signaling Pathway of Oveporexton (TAK-861)**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. takeda.com [takeda.com]
- 2. Takeda Reports Breakthrough Phase 3 Results for Oveporexton in Narcolepsy Type 1 [clival.com]
- 3. takeda.com [takeda.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Takeda Announces Positive Results from Two Pivotal Phase 3 Studies of Oveporexton (TAK-861) in Narcolepsy Type 1 - Drugs.com MedNews [drugs.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Oveporexton (TAK-861) Phase 3 Clinical Trial Program]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617484#oveporexton-tak-861-phase-3-clinical-trial-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com